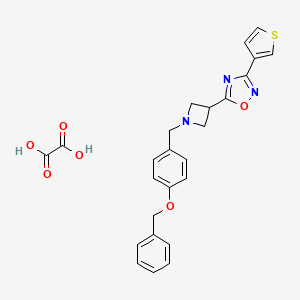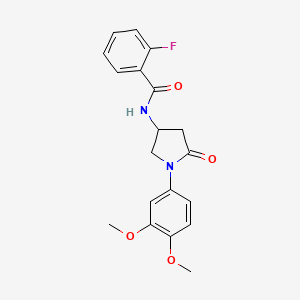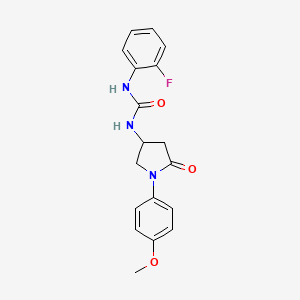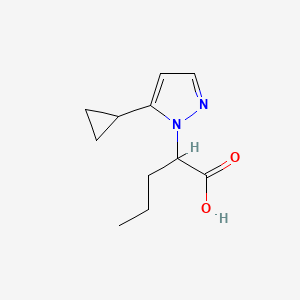
(5-Bromopyridin-3-yl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Bromopyridin-3-yl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone is a chemical compound that has gained significant attention due to its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various research studies.
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocycles
A study by Moustafa (2003) described the synthesis of various heterocycles, including quinoxaline derivatives, by reacting bromomethyl-quinoxalin-2(1H)-one with different amines. This process is significant for creating compounds with potential antimicrobial activity against various bacteria and fungi (Moustafa, 2003).
Antibacterial Activity of Quinolone Derivatives
Inoue et al. (1994) synthesized 8-substituted-9,1-[(N-methylimino)methano]- 7-fluoro-5-oxo-5H-thiazolo[3,2-alpha]-quinoline-4-carboxylic acids with unique tetracyclic structures, demonstrating potent antibacterial activity against both Gram-positive and Gram-negative bacteria (Inoue et al., 1994).
Serotonin Type-3 Receptor Antagonism
Research by Mahesh et al. (2011) focused on synthesizing quinoxalin-2-carboxamides as serotonin type-3 (5-HT3) receptor antagonists. Their findings indicated that (4-benzylpiperazin-1-yl)(quinoxalin-2-yl)methanone was the most potent compound in this series (Mahesh et al., 2011).
Anticancer Activities
Perreault et al. (2017) designed a mestranol derivative showing potent and selective activities against breast cancer cells in vitro and in vivo, highlighting the potential of quinoxaline derivatives in cancer treatment (Perreault et al., 2017).
Photoluminescent Properties
A study by Consorti et al. (2004) synthesized a flat N(sp(2))C(sp(2))N(sp(2)) pincer palladacycle with photoluminescent properties. This research contributes to the understanding of the photophysical behavior of quinoxaline derivatives (Consorti et al., 2004).
Eigenschaften
IUPAC Name |
(5-bromopyridin-3-yl)-(4-quinoxalin-2-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN4O2/c20-14-9-13(10-21-11-14)19(25)24-7-5-15(6-8-24)26-18-12-22-16-3-1-2-4-17(16)23-18/h1-4,9-12,15H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTSEBDUSHSVFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4=CC(=CN=C4)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromopyridin-3-yl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(5-fluoropyrimidin-2-yl)-4-[3-(1H-pyrazol-1-yl)benzoyl]piperazin-2-one](/img/structure/B2822140.png)
![N-[5-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B2822141.png)

![2-{1-(2-methoxyphenyl)-4-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)carbonyl]-1H-1,2,3-triazol-5-yl}pyridine](/img/structure/B2822144.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2822147.png)
![N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2822149.png)
![2-(2-methoxyphenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2822152.png)


![5-[3-(furan-2-yl)-1H-pyrazol-5-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2822156.png)


![Methyl 4-[[3-[(4-methoxycarbonylbenzoyl)amino]pyridin-4-yl]carbamoyl]benzoate](/img/structure/B2822163.png)